Cas no 5378-41-6 (2-hydroxy-5-sulfamoylbenzoic Acid)

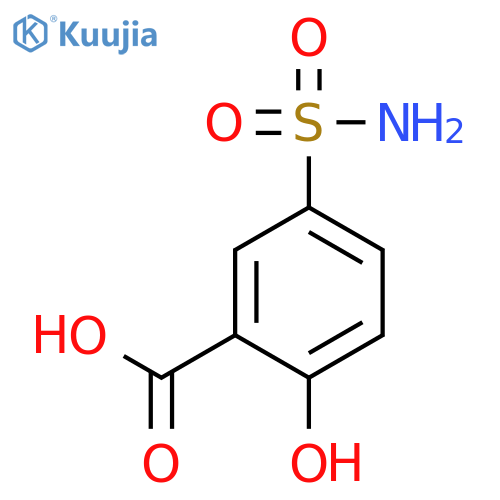

5378-41-6 structure

商品名:2-hydroxy-5-sulfamoylbenzoic Acid

2-hydroxy-5-sulfamoylbenzoic Acid 化学的及び物理的性質

名前と識別子

-

- 5-Sulphamoylsalicylic Acid

- 2-hydroxy-5-sulfamoylbenzoic acid

- 2-hydroxy-5-sulfonamidobenzoic acid

- 5-(Aminosulfonyl)-2-hydroxybenzoic acid

- 5-Sulfamoylsalicylic acid

- CS-0252331

- WKQMYKUTVQZUBG-UHFFFAOYSA-N

- EN300-59834

- 2-hydroxy-5-sulfamoylbenzoic acid, AldrichCPR

- SCHEMBL3527141

- J-509655

- DB-296278

- Oprea1_535860

- 5378-41-6

- MB02887

- GS1162

- AKOS000141476

- 2-hydroxy-5-sulfamoyl-benzoic Acid

- 2-hydroxy-5-sulfamoylbenzoicacid

- Oprea1_006129

- Z55438400

- G76128

- 2-hydroxy-5-sulfamoylbenzoic Acid

-

- MDL: MFCD03470837

- インチ: InChI=1S/C7H7NO5S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)(H2,8,12,13)

- InChIKey: WKQMYKUTVQZUBG-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)O

計算された属性

- せいみつぶんしりょう: 217.00449350g/mol

- どういたいしつりょう: 217.00449350g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 320

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 126Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 密度みつど: 1.679±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 256-259 ºC (ethanol )

- ようかいど: 微溶性(5.6 g/l)(25ºC)、

2-hydroxy-5-sulfamoylbenzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-59834-0.05g |

2-hydroxy-5-sulfamoylbenzoic acid |

5378-41-6 | 95% | 0.05g |

$64.0 | 2023-02-09 | |

| Enamine | EN300-59834-0.5g |

2-hydroxy-5-sulfamoylbenzoic acid |

5378-41-6 | 95% | 0.5g |

$218.0 | 2023-02-09 | |

| A2B Chem LLC | AG21028-50mg |

2-Hydroxy-5-sulfamoylbenzoic acid |

5378-41-6 | 95% | 50mg |

$91.00 | 2024-04-19 | |

| A2B Chem LLC | AG21028-500mg |

2-Hydroxy-5-sulfamoylbenzoic acid |

5378-41-6 | 95% | 500mg |

$265.00 | 2024-04-19 | |

| A2B Chem LLC | AG21028-5g |

2-Hydroxy-5-sulfamoylbenzoic acid |

5378-41-6 | 95% | 5g |

$991.00 | 2024-04-19 | |

| 1PlusChem | 1P00DBT0-100mg |

2-hydroxy-5-sulfaMoylbenzoic acid |

5378-41-6 | 95% | 100mg |

$154.00 | 2025-02-26 | |

| 1PlusChem | 1P00DBT0-5g |

2-hydroxy-5-sulfaMoylbenzoic acid |

5378-41-6 | 95% | 5g |

$1178.00 | 2025-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323001-100mg |

2-Hydroxy-5-sulfamoylbenzoic acid |

5378-41-6 | 97% | 100mg |

¥699.00 | 2024-05-09 | |

| TRC | H955970-25mg |

2-hydroxy-5-sulfamoylbenzoic Acid |

5378-41-6 | 25mg |

$ 50.00 | 2022-06-04 | ||

| TRC | H955970-250mg |

2-hydroxy-5-sulfamoylbenzoic Acid |

5378-41-6 | 250mg |

$ 275.00 | 2022-06-04 |

2-hydroxy-5-sulfamoylbenzoic Acid 関連文献

-

Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108

-

Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

5378-41-6 (2-hydroxy-5-sulfamoylbenzoic Acid) 関連製品

- 22117-85-7(2-Methoxy-5-sulfamoylbenzoic acid)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 55290-64-7(Dimethipin)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 13769-43-2(potassium metavanadate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量